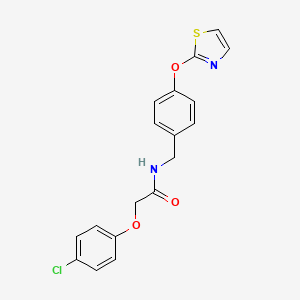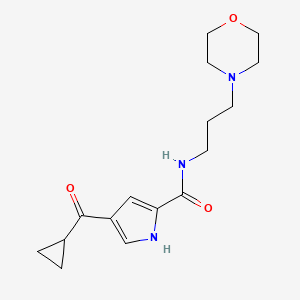
2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, also known as TG003, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 by a group of researchers at the University of Tokyo and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Potential in Herbicide Research and Environmental Impact Studies
Phenoxy herbicides, which share a portion of the structural motif with the compound , have been widely studied for their use in agriculture and their environmental impact. For example, studies on phenoxyherbicides like (2,4,5-trichlorophenoxy)acetic acid have explored their association with soft tissue sarcoma and environmental persistence (Smith et al., 1984; Schreinemachers, 2003). These studies underline the need for comprehensive risk assessments of chemical compounds used in agriculture and their long-term effects on human health and the environment.
Antimycotic and Antibacterial Applications
Compounds containing thiazol and chlorophenoxy groups have shown promise in antimicrobial applications. Sertaconazole, for instance, is an antimycotic agent that has been evaluated for its efficacy and safety in treating Pityriasis versicolor and cutaneous dermatophytosis, demonstrating high antifungal activity and excellent safety profiles (Nasarre et al., 1992; Pedragosa et al., 1992). This suggests that the target compound could potentially be explored for similar antimycotic or broader antimicrobial applications.
Drug Metabolism and Pharmacokinetics
The investigation of novel compounds for therapeutic applications includes studies on their metabolism and safety. For example, studies on the orexin 1 and 2 receptor antagonist SB-649868 provide insights into the metabolism of compounds with complex structures, highlighting the importance of understanding the disposition and metabolic pathways to ensure efficacy and safety (Renzulli et al., 2011). Such studies could be relevant for exploring the pharmacokinetics of 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, especially if considered for therapeutic uses.
Toxicology and Environmental Health
The environmental and health impacts of chemical compounds, especially those used in agriculture and industry, are critical areas of research. Studies on the toxicology of compounds like 2,4-D and chlorpyrifos provide insights into potential adverse effects and underscore the necessity for rigorous safety evaluations (Osterloh et al., 1983). These considerations are crucial for any new chemical introduced into the environment or considered for human exposure.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-14-3-7-15(8-4-14)23-12-17(22)21-11-13-1-5-16(6-2-13)24-18-20-9-10-25-18/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICBGSCCZPAHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854187.png)


![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)

![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)


![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)

